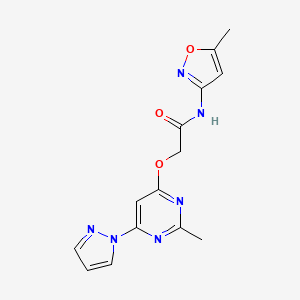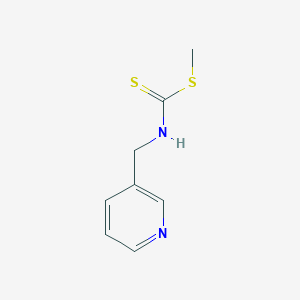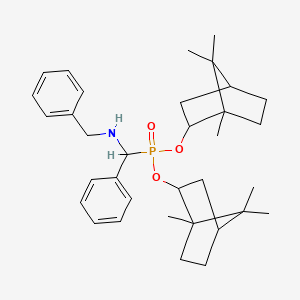
(-)-Dibornyl benzylaminobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can often be predicted based on the compound’s structure .Aplicaciones Científicas De Investigación
Phosphatase Inhibition
- A study conducted by Beers et al. (1996) explored benzylphosphonic acids, including alpha-benzylaminobenzylphosphonic acid, as potent inhibitors of human prostatic acid phosphatase. The alpha-benzylaminobenzylphosphonic acid exhibited a significant improvement in potency over its carbon analogue, potentially due to favorable interactions with the phosphate binding region and the presence of hydrophobic moieties in the benzylamino and phenylphosphonic acid parts (Beers et al., 1996).
Synthesis of Phosphonate Analogs
- Saady et al. (1995) utilized benzyl phosphites in the Michaelis‐Arbuzov reaction to prepare a set of phosphonate analogs of mono-, di-, and triphosphate. These compounds, including variants of dibornyl benzylaminobenzylphosphonate, are useful in synthesizing analogs of biologically significant compounds like nucleotides (Saady, Lebeau, & Mioskowski, 1995).
Synthesis of Structural Units in Antithrombotic Tripeptides
- Research by Green et al. (1996) showed the formation of O,O-Dialkyl 1-benzylaminobenzylphosphonates, precursors of important structural units in anti-thrombotic tripeptides. This synthesis method could be applicable in developing compounds like (-)-Dibornyl benzylaminobenzylphosphonate for pharmaceutical uses (Green et al., 1996).
Antimicrobial and Antioxidant Agents
- Basha et al. (2016) synthesized a series of diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates that showed significant antimicrobial and antioxidant activities. This suggests potential applications of similar compounds, such as (-)-Dibornyl benzylaminobenzylphosphonate, in antimicrobial and antioxidant contexts (Basha et al., 2016).
Antiviral Applications
- Hu et al. (2008) synthesized amide derivatives containing the alpha-aminophosphonate moiety from benzaldehydes and demonstrated their antiviral activities. This research indicates the potential of similar compounds, like (-)-Dibornyl benzylaminobenzylphosphonate, in antiviral drug development (Hu et al., 2008).
Mecanismo De Acción
- Hydroxyapatite is a mineral component of bone, and (-)-Dibornyl benzylaminobenzylphosphonate binds to it due to its shared “bisphosphonate” P-C-P structure .
- The compound’s chemistry, specifically the moiety linked to the central carbon, contributes to this inhibition .
- Downstream effects include improved bone microarchitecture and increased bone mass, both of which contribute to bone strength .
- The compound distributes quickly to bone surfaces or is eliminated in urine. Its half-life on bone surfaces is 3–5 weeks, allowing for various treatment regimens .
- (-)-Dibornyl benzylaminobenzylphosphonate is incorporated into new bone but remains inactive unless subsequent bone remodeling releases it .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- of (-)-Dibornyl benzylaminobenzylphosphonate is less than 1%. It must be administered fasting or via intravenous (IV) infusion.
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-1-[bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]phosphoryl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48NO3P/c1-31(2)26-17-19-33(31,5)28(21-26)37-39(36,38-29-22-27-18-20-34(29,6)32(27,3)4)30(25-15-11-8-12-16-25)35-23-24-13-9-7-10-14-24/h7-16,26-30,35H,17-23H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATYDYQRHLJKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OP(=O)(C(C3=CC=CC=C3)NCC4=CC=CC=C4)OC5CC6CCC5(C6(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Dibornyl benzylaminobenzylphosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

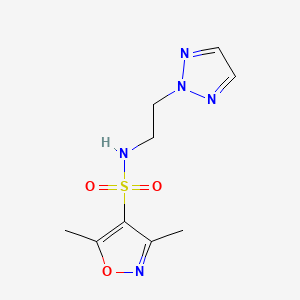



![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)
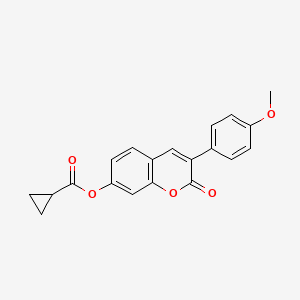
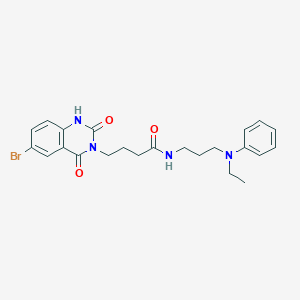

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

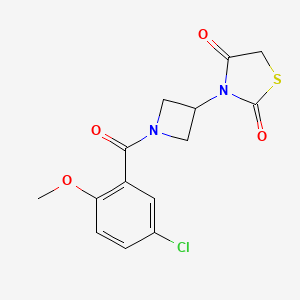
![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)
